molecular formula C9H17NO B13326463 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol

1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B13326463
M. Wt: 155.24 g/mol
InChI Key: GYEGJQOGPTYJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol is a synthetically versatile organic compound that serves as a key intermediate in medicinal chemistry. It features an 8-azabicyclo[3.2.1]octane core, a structure of significant interest due to its presence in pharmacologically active molecules. This nortropane derivative is valued for its rigid, three-dimensional structure which can be used to explore and optimize spatial interactions with biological targets. Researchers utilize this and related azabicyclic scaffolds in the design and synthesis of novel therapeutic agents . For instance, substituted 8-azabicyclo[3.2.1]octane compounds have been investigated as potent, systemically available antagonists for the mu opioid receptor, presenting potential for treating conditions like opioid-induced constipation and postoperative ileus . Furthermore, the pyrazole azabicyclo[3.2.1]octane structural core has been identified in a novel class of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a key enzyme in the regulation of inflammatory and pain responses . The specific stereochemistry and substitution pattern on the azabicyclic ring system, including the positions of methyl and hydroxyl groups, are critical factors influencing the compound's physicochemical properties, synthetic pathway, and ultimate biological activity . This product is intended for research purposes as a building block or reference standard in the development of new chemical entities. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C9H17NO/c1-8-3-4-9(2,10-8)6-7(11)5-8/h7,10-11H,3-6H2,1-2H3

InChI Key

GYEGJQOGPTYJFY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(N1)(CC(C2)O)C

Origin of Product

United States

Synthetic Methodologies for 1,5 Dimethyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Substituted 8 Azabicyclo 3.2.1 Octane Systems

Retrosynthetic Analysis and Strategic Disconnections for the 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For the this compound core, key strategic disconnections can be envisioned to simplify the bicyclic framework.

A primary disconnection strategy involves breaking the bonds forming the bridged ring system. A logical approach is to disconnect the C1-N8 and C5-N8 bonds, which retrosynthetically leads to a substituted cyclohexanone (B45756) precursor. This strategy simplifies the target to a monocyclic system, which is often more straightforward to synthesize. Further disconnection of the cyclohexanone can then lead to acyclic precursors through well-established methods like aldol (B89426) or Michael reactions.

Another strategic disconnection focuses on the formation of the five-membered ring. By cleaving the C1-C7 and C5-C6 bonds of the piperidine (B6355638) ring, the retrosynthesis points towards a substituted pyrrolidine (B122466) derivative. This approach would necessitate a subsequent annulation strategy to construct the seven-membered ring in the forward synthesis.

The choice of disconnection is often guided by the desire to utilize known and reliable chemical transformations in the synthetic direction. For bridged polycyclic structures, identifying "strategic bonds" that lead to significant simplification without creating new synthetic challenges, such as the formation of large rings or multiple stereocenters in an acyclic precursor, is crucial. nih.gov

Classical Total Synthesis Approaches to the 8-Azabicyclo[3.2.1]octane Framework

The 8-azabicyclo[3.2.1]octane skeleton is a common motif in numerous natural products, particularly tropane (B1204802) alkaloids. uni-regensburg.de Consequently, a variety of classical synthetic methods have been developed for its construction.

Intramolecular Cyclization Reactions in Azabicyclo[3.2.1]octane Synthesis

Intramolecular cyclization is a cornerstone in the synthesis of bicyclic systems. The intramolecular Mannich reaction, for instance, has proven effective in constructing the azabicyclo[3.2.1]octane core. This reaction typically involves the cyclization of an amine with an aldehyde or ketone to form the bicyclic structure and has been successfully employed in the synthesis of the tropane alkaloid skeleton. yakhak.org Another powerful approach is the intramolecular [3+2] cycloaddition of azomethine ylides, which can be generated photochemically, to construct the 3,8-diazabicyclo[3.2.1]octane moiety. acs.org Furthermore, intramolecular cascade cyclizations under transition-metal-free conditions offer a divergent approach to bicyclo[3.2.1]octane frameworks. acs.orgacs.org The assembly of 2-azabicyclo[3.2.1]octanes is often achieved through nucleophilic attack and subsequent intramolecular cyclization, starting from cyclopentane (B165970) or piperidine derivatives. rsc.org

Rearrangement Reactions for Bridged Bicyclic Construction

Rearrangement reactions provide an elegant means to access complex bridged bicyclic systems from more readily available precursors. For instance, a catalytic rsc.orgnih.gov O-to-C rearrangement of enyne-ethers has been developed for the rapid synthesis of diverse bridged bicyclic systems. nih.gov Ring rearrangement metathesis (RRM) of functionalized [2.2.1] norbornene skeletons is another versatile strategy to access [5,n] bicyclic systems. acs.org The solvolysis of bicyclo[3.2.1]octyl derivatives can also lead to rearrangement products, highlighting the intricate carbocation chemistry involved in these systems. gla.ac.uk These rearrangements often proceed through bridged carbonium ion intermediates. gla.ac.uk

Modern Enantioselective Synthesis Strategies for this compound and Enantiopure Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of enantioselective synthetic methods a critical endeavor.

Asymmetric Catalysis in the Construction of Chiral Azabicyclo[3.2.1]octanes

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of the azabicyclo[3.2.1]octane framework, several catalytic asymmetric reactions have been reported. A notable example is the asymmetric 1,3-dipolar cycloaddition between cyclic azomethine ylides and acryloylpyrazolidinone using a dual catalytic system comprising a rhodium(II) complex and a chiral Lewis acid. rsc.orgnih.gov This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.org

Another successful strategy involves the catalytic asymmetric iodocyclization of N-tosyl alkenamides using an aminoiminophenoxy copper carboxylate catalyst. nih.govthieme-connect.com This reaction provides O-cyclized products in good yields and with high enantioselectivity, which can then be transformed into chiral 8-oxa-6-azabicyclo[3.2.1]octanes. nih.gov Desymmetrization of meso-tropinone derivatives via palladium-catalyzed asymmetric allylic alkylation is another effective approach to access enantiomerically enriched tropane derivatives. ehu.es

The following table summarizes some of the key enantioselective methods for the synthesis of related azabicyclo[3.2.1]octane systems:

Reaction TypeCatalyst SystemSubstrateProductEnantioselectivity (ee)Diastereoselectivity (dr)
Asymmetric 1,3-Dipolar CycloadditionRh(II) complex / Chiral Lewis acidCyclic azomethine ylide & acryloylpyrazolidinone8-Oxabicyclo[3.2.1]octaneUp to 99%>99:1
Asymmetric IodocyclizationAminoiminophenoxy copper carboxylateN-Tosyl alkenamideO-cyclized productHighN/A
Asymmetric Allylic AlkylationPalladium complex / Chiral ferrocenyl ligandN-protected tropinone (B130398)2-Allyl-tropinone derivative74-98%5:1 - 33:1

These modern enantioselective strategies offer efficient pathways to chiral 8-azabicyclo[3.2.1]octane derivatives, which are valuable building blocks for the synthesis of biologically active molecules.

Chiral Pool Approaches Utilizing Stereodefined Precursors

The synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives frequently employs the "chiral pool" strategy, which utilizes readily available, naturally occurring chiral molecules as starting materials. ehu.esuni-regensburg.de This approach embeds the desired stereochemistry from the outset, guiding the formation of the bicyclic core. Amino acids, such as L-glutamic acid, have served as foundational precursors in the synthesis of tropane alkaloids like (-)-cocaine. nih.gov Similarly, carbohydrates provide a rich source of stereodefined centers for building complex chiral molecules. nih.gov

Key transformations in chiral pool syntheses often involve intramolecular reactions to form the characteristic bicyclic structure. For example, an intramolecular Mannich reaction is a powerful tool for constructing the azabicyclo[3.2.1]octane skeleton from acyclic precursors derived from chiral starting materials. yakhak.org The use of chiral auxiliaries, such as (R)-alpha-methylbenzylamine, can facilitate the cyclization process, although the degree of asymmetric induction may vary. yakhak.org

Table 1: Examples of Chiral Pool Precursors for 8-Azabicyclo[3.2.1]octane Synthesis

Chiral Precursor Target Alkaloid Class/Core Key Synthetic Strategy
L-Glutamic Acid Cocaine Intramolecular nucleophilic substitution nih.gov
Amino Acids Tropane Derivatives General chiral starting materials nih.gov

Desymmetrization Processes for meso-Azabicyclo[3.2.1]octane Intermediates

An alternative and powerful strategy for asymmetric synthesis is the desymmetrization of achiral meso-compounds. rsc.orgnih.gov This approach introduces chirality by selectively reacting one of two identical functional groups in a symmetrical precursor. Tropinone, a prochiral ketone, and its derivatives are common starting materials for this strategy. ehu.esuni-regensburg.de

One of the most widely used methods involves the enantioselective deprotonation of tropinone using a chiral lithium amide base, followed by an aldol reaction. ehu.esresearchgate.net This process can establish the stereochemistry at the C-2 position, providing access to a variety of tropane alkaloid precursors. ehu.esresearchgate.net More recent developments include innovative approaches such as the intramolecular desymmetrization of meso-epoxides to construct the tropane scaffold. researchgate.net

Enzymatic methods have also proven effective. For instance, pig liver esterase (PLE) has been used for the asymmetric dealkoxycarbonylation of dimethyl 8-benzyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate, a meso-diester, to produce optically active tropinone monocarboxylic acid derivatives. google.com

Table 2: Selected Desymmetrization Strategies for Tropane Scaffolds

Precursor Type Method Reagent/Catalyst Outcome
meso-Tropinone Derivative Enantioselective Deprotonation Chiral Lithium Amide ehu.esresearchgate.net Chiral 2-substituted tropinone ehu.es
meso-Dialdehyde Proline-catalyzed Aldol Cyclization (S)-Proline Chiral bicyclic dialdehyde (B1249045) nih.gov
meso-Dibromocycloalkene Asymmetric Allylic Substitution Copper(I)/Chiral Ligand nih.gov Enantioenriched cyclic bromoalkenes nih.gov

Semisynthetic Routes and Chemical Modifications of Related Natural Products

Semisynthesis, which involves the chemical modification of natural products, provides a direct route to novel analogs with potentially altered biological activities. Tropane alkaloids such as cocaine, atropine (B194438), and scopolamine (B1681570) serve as readily available starting materials for creating derivatives that are otherwise difficult to access. researchgate.netresearchgate.net

Modifications can be targeted to various positions on the 8-azabicyclo[3.2.1]octane core, including the bridge nitrogen (N-8) and carbons C-2, C-3, C-6, and C-7. researchgate.netresearchgate.net For instance, a synthetic strategy enabling late-stage functionalization allows for diversification at all four of these key positions. nih.gov This can involve reactions like olefin functionalization at the C6-C7 position or hydrolysis of the C-3 ester followed by re-esterification with different acids to produce new natural and unnatural analogs. nih.gov Demethylation of the N-8 methyl group in natural tropanes provides the nortropane scaffold, which can then be functionalized to introduce diverse substituents. nih.gov

Biocatalytic and Biotechnological Production of Azabicyclo[3.2.1]octane Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing tropane alkaloids and their derivatives. scispace.com This field leverages enzymes or whole-cell systems to perform complex chemical transformations with high stereoselectivity under mild conditions. ucl.ac.uk

The biosynthetic pathway of tropane alkaloids has been extensively studied, particularly in plants from the Solanaceae family. nih.govmdpi.com Key enzymes in this pathway, such as tropinone reductase I (TR-I) and tropinone reductase II (TR-II), catalyze the stereospecific reduction of tropinone to tropine (B42219) and pseudotropine, respectively. nih.gov These enzymes are crucial for determining the final structure of the alkaloid. nih.gov

Metabolic engineering and biotechnology aim to enhance the production of valuable medicinal tropane alkaloids like hyoscyamine (B1674123) and scopolamine. frontiersin.orgnih.gov Strategies include overexpressing key biosynthetic genes (e.g., putrescine N-methyltransferase or hyoscyamine 6β-hydroxylase) in plant hairy root cultures to increase alkaloid yields. nih.govresearchgate.net Furthermore, protein engineering has been used to alter the substrate specificity and improve the efficiency of enzymes like transaminases for the synthesis of specific derivatives, such as 3-amino-8-azabicyclo[3.2.1]octane. scispace.com

Protecting Group Strategies and Functional Group Interconversions in Synthesis

The synthesis of complex molecules like substituted 8-azabicyclo[3.2.1]octanes requires careful management of reactive functional groups. Protecting group strategies are essential to prevent unwanted side reactions, particularly at the reactive bridge nitrogen. nih.gov Common N-protecting groups in tropane synthesis include benzyl (B1604629) (Bn), which can be removed via hydrogenolysis, and tert-butoxycarbonyl (Boc), which is readily cleaved under acidic conditions. google.comgoogle.com The choice of protecting group can influence the reactivity and outcome of subsequent steps.

Functional group interconversions (FGIs) are fundamental transformations used to convert one functional group into another, enabling the stepwise construction of the target molecule. A critical FGI in the synthesis of many tropane derivatives is the stereoselective reduction of the C-3 ketone (tropinone) to the corresponding alcohol (tropine or pseudotropine). nih.gov Reagents like samarium iodide (SmI₂) in a protic solvent can be used to achieve specific stereochemical outcomes, for example, favoring the formation of 2β-carbomethoxy configured compounds from their corresponding enoates. nih.gov Other key FGIs include the conversion of alcohols to halides or other leaving groups to facilitate substitution reactions, and the transformation of esters into other functional groups. ub.eduvanderbilt.edu

Table 3: Common Protecting Groups and Interconversions in Tropane Synthesis

Functional Group Protecting Group Removal Condition Key Interconversion Reagents
Amine (N-8) Benzyl (Bn) Hydrogenolysis (H₂, Pd/C) google.com Ketone to Alcohol NaBH₄, LiAlH₄, SmI₂ nih.gov
Amine (N-8) Boc Acid (e.g., TFA) google.com Alcohol to Leaving Group TsCl, MsCl, SOCl₂ ub.edu
Amine (N-8) Carbamoyl chloride - Ester to Alcohol LiAlH₄

Reactivity and Chemical Transformations of 1,5 Dimethyl 8 Azabicyclo 3.2.1 Octan 3 Ol

Reactions Involving the Hydroxyl Functionality at C-3

The secondary alcohol at the C-3 position is a principal site for chemical modification, allowing for changes in oxidation state and the introduction of various functional groups through ester and ether linkages.

The oxidation of the C-3 hydroxyl group of 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-ol yields the corresponding ketone, 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one, an analog of tropinone (B130398). This transformation is a fundamental step in the synthesis of more complex tropane (B1204802) derivatives. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing reaction efficiency and selectivity.

Commonly used methods for the oxidation of secondary alcohols to ketones are applicable here. These include reagents like potassium permanganate (B83412) and catalytic systems involving nitroxyl (B88944) radicals such as AZADO (2-azaadamantane N-oxyl) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). organic-chemistry.orgjst.go.jp While TEMPO is effective for many alcohol oxidations, sterically less hindered radicals like AZADO have shown superior catalytic activity for structurally hindered secondary alcohols. jst.go.jp Electrochemical oxidation methods mediated by azabicyclo-N-oxyls also present an efficient route to these ketones. core.ac.uk

Table 1: Comparison of Oxidizing Agents for Conversion of Alcohols to Ketones

Oxidizing Agent/SystemTypical ConditionsAdvantagesDisadvantages
Potassium Permanganate (KMnO4) Varies (acidic, basic, or neutral)Strong, readily availableCan lead to over-oxidation, produces MnO2 waste
TEMPO/Co-oxidant (e.g., NaOCl) Biphasic, room temperatureHigh selectivity for primary alcoholsLess efficient for sterically hindered secondary alcohols jst.go.jp
AZADO/Co-oxidant (e.g., PhI(OAc)2) Dichloromethane, room temperatureHigh catalytic activity for hindered alcohols jst.go.jpCatalyst can be expensive
Electrochemical (Azabicyclo-N-oxyl mediated) Undivided cell, constant current"Green" method, avoids chemical oxidantsRequires specialized equipment core.ac.uk

This table provides a general comparison of common oxidation methods applicable to secondary alcohols like the target compound.

Reduction of the corresponding ketone, 1,5-dimethyl-8-azabicyclo[3.2.1]octan-3-one, can regenerate the alcohol. Critically, this reaction can produce two different stereoisomers, or epimers, at the C-3 position, depending on the stereospecificity of the reducing agent. In the biosynthesis of tropane alkaloids, two types of tropinone reductases (TR-I and TR-II) stereospecifically reduce tropinone to either tropine (B42219) (3α-tropanol) or pseudotropine (3β-tropanol). nih.govnih.gov

In a laboratory setting, chemical reducing agents are used to achieve this transformation. The choice of reagent determines the stereochemical outcome.

Stereoselective Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) are commonly used. evitachem.comevitachem.com The hydride can attack the carbonyl group from either the axial or equatorial face, leading to a mixture of epimeric alcohols. The ratio of these epimers is influenced by steric hindrance and the specific reaction conditions.

Enzymatic Reduction: Biocatalytic methods using enzymes like tropinone reductases can offer high stereospecificity, yielding predominantly one epimer. nih.gov

The ability to control the stereochemistry at C-3 is crucial, as the orientation of the hydroxyl group significantly impacts the biological activity of the resulting derivatives.

The hydroxyl group at C-3 is readily converted into esters and ethers, providing a straightforward method for synthesizing a wide array of derivatives with potentially altered pharmacological properties. researchgate.net

Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). This is a common transformation in the chemistry of tropane alkaloids, as many naturally occurring compounds like atropine (B194438) and cocaine are esters. researchgate.netuomustansiriyah.edu.iq The reaction can be catalyzed by acids or bases.

Etherification: Ethers can be formed, for example, through a Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. google.com

These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies, allowing researchers to probe how different substituents at the C-3 position affect biological targets.

Transformations at the Bridgehead Nitrogen Atom (N-8)

The tertiary N-methyl group at the bridgehead is another key site for chemical modification. Altering the substituent on the nitrogen can profoundly affect the pharmacological profile of the molecule.

To introduce new alkyl or acyl groups at the N-8 position, it is often necessary to first perform an N-demethylation to obtain the secondary amine (a "nor" derivative). This secondary amine can then be functionalized.

N-Alkylation: The secondary amine can be reacted with various alkylating agents, such as alkyl halides or sulfonates, to introduce new N-substituents. nih.gov Reductive amination is another common method for this transformation.

N-Acylation: Acyl groups can be introduced by reacting the secondary amine with acyl chlorides or anhydrides. Palladium-catalyzed one-pot N-demethylation/N-acylation protocols have been developed for tropane alkaloids, offering an efficient route to N-acyl derivatives. researchgate.net

These modifications are crucial for developing analogs with altered properties. For instance, changing the N-methyl group to a larger alkyl group can convert a receptor agonist into an antagonist.

The removal of the methyl group from the N-8 position is a critical transformation for the synthesis of many semi-synthetic tropane derivatives. rsc.org This process yields the corresponding secondary amine, often referred to as a nortropane analog, which serves as a versatile intermediate. nih.govrsc.org

Several methods have been established for the N-demethylation of tertiary N-methyl amines and specifically tropane alkaloids:

Von Braun Reaction: This classic method uses cyanogen (B1215507) bromide (CNBr) to generate an N-cyano intermediate, which is subsequently hydrolyzed to the secondary amine. google.comresearchgate.net

Chloroformate Reagents: Reagents such as α-chloroethyl chloroformate or vinyl chloroformate react with the tertiary amine to form a carbamate (B1207046) intermediate. researchgate.net This intermediate is then cleaved, typically by hydrolysis in methanol, to yield the desired secondary amine. researchgate.netrsc.org

Palladium-Catalyzed Methods: Palladium catalysts have been employed for oxidative N-demethylation. google.comgoogle.com These methods can sometimes be combined with subsequent N-acylation in a one-pot procedure. researchgate.net

Electrochemical Methods: More recently, electrochemical N-demethylation has been developed as a practical and environmentally friendlier alternative. rsc.org This method avoids hazardous oxidizing agents and toxic solvents, proceeding at room temperature in an alcohol-water mixture to produce the nortropane derivative in high yield. rsc.org

Table 2: Selected N-Demethylation Methods for Tropane Alkaloids

MethodReagent(s)Key IntermediateAdvantagesDisadvantages
Von Braun Reaction Cyanogen bromide (CNBr)N-cyanonortropaneWell-establishedUse of highly toxic CNBr google.comresearchgate.net
Chloroformate Method α-Chloroethyl chloroformate, then MeOHCarbamateHigh yield, general applicability researchgate.netrsc.orgUse of toxic chloroformates, multi-step rsc.org
Palladium-Catalyzed Pd catalyst, oxidantIminium ionCan be coupled with acylation researchgate.netCost of catalyst, potential for side reactions rsc.org
Electrochemical Porous carbon electrodeIminium ion"Green" method, high yield, one-step rsc.orgRequires electrochemical setup rsc.org

This table summarizes and compares common strategies for the N-demethylation of tropane alkaloids, which are applicable to this compound.

Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the specific chemical compound “this compound” that adheres to the requested outline. The search for specific research findings, data tables, and mechanistic studies concerning the quaternization, regioselective functionalization, and chemical reactivity of this particular dimethylated derivative did not yield sufficient in-depth information.

To fulfill the user's request with the required level of scientific accuracy and detail, specific studies focusing on "this compound" are necessary. Without such dedicated research, any attempt to generate the requested content would involve speculation from general principles of tropane chemistry and would not meet the standard of a professional, authoritative, and scientifically accurate article based on documented research findings.

Computational Chemistry and Theoretical Investigations of 1,5 Dimethyl 8 Azabicyclo 3.2.1 Octan 3 Ol and Analogs

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. For the azabicyclo[3.2.1]octane scaffold, DFT has been instrumental in determining the most stable three-dimensional arrangements, or conformations.

The rigid bicyclic structure of these compounds limits their conformational freedom, but subtle variations, such as chair, boat, or twist-boat forms of the six-membered ring, can significantly impact their properties and biological activity. DFT studies on various 3-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane analogs consistently show a preference for a chair-like conformation of the piperidine (B6355638) ring, as it minimizes steric and torsional strain. montclair.eduresearchgate.net For instance, in a study of 3-azabicyclo[3.2.1]octane templates, the chair-like structure was found to be the preferred conformation. montclair.edu Similarly, analysis of 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime revealed a chair-envelope conformation. researchgate.net

DFT calculations can quantify the energy differences between various conformers, providing a statistical distribution of conformations at a given temperature. These computational findings are often validated by experimental data from NMR spectroscopy. researchgate.net

Table 1: DFT Predicted Conformational Preferences for Azabicyclo[3.2.1]octane Analogs

Compound/ScaffoldMethodPredicted Stable ConformationReference
3-Azabicyclo[3.2.1]octane diamineDFTChair-like montclair.edu
3-Methyl-3-azabicyclo[3.2.1]octan-8-one oximeSpectroscopy & CalculationChair-envelope researchgate.net
8-Oxabicyclo[3.2.1]octan-3-one derivativesDFT/B3LYP/6-31G*Chair (pyran ring) researchgate.net

Ab initio (from first principles) quantum chemistry methods are employed to investigate the pathways of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction kinetics and predicting product formation.

For instance, DFT calculations, a type of first-principles method, have been used to unveil the detailed mechanism of stereospecific cyclobutane (B1203170) synthesis from 8-azabicyclo[3.2.1]octane derivatives. acs.org The study revealed that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, which forms an open-shell singlet 1,4-biradical. This intermediate then undergoes a barrierless collapse to yield the final cyclobutane product, explaining the observed stereoretention. acs.org Such mechanistic insights are vital for optimizing reaction conditions and extending the methodology to new synthetic targets.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide a dynamic view of molecules by simulating their motion over time. chemrxiv.org MD is a powerful tool for exploring the full conformational landscape of flexible molecules and understanding how their environment, particularly solvent, affects their behavior. chemrxiv.orgnih.gov

By running simulations for nanoseconds to microseconds, researchers can observe transitions between different conformational states, revealing the flexibility of the azabicyclo[3.2.1]octane ring system and its substituents. mpg.de These simulations are crucial for understanding how these molecules might adapt their shape upon binding to a biological receptor.

Furthermore, MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the study of solvation effects on conformational stability. For example, in a computational study of a 3-azabicyclo[3.2.1]octane analog, the inclusion of solvation effects was found to alter the energy barriers between conformers by up to 1.3 kcal/mol, although it did not change the relative order of stability. montclair.edu This indicates that while the solvent environment can influence the kinetics of conformational change, the intrinsic structural preferences of the bicyclic scaffold remain dominant.

In Silico Ligand-Receptor Docking Studies and Binding Site Prediction (Theoretical Models)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a cornerstone of computer-aided drug design, used to screen potential drug candidates and to understand the molecular basis of ligand-receptor recognition.

For analogs of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol, docking studies have been performed to investigate their interactions with various protein targets. These studies place the ligand into the binding site of a receptor with a known three-dimensional structure and use a scoring function to estimate the binding affinity.

Key findings from docking studies on this scaffold include:

Identification of Key Interactions: Docking of a 6-azabicyclo[3.2.1]octane ring into the active site of acetylcholinesterase identified key interactions with amino acid residues TYR A:334, PHE A:330, and PHE A:331. chemrxiv.org

Enzyme Inhibition Models: Docking studies on azabicyclo[3.2.1]octane-containing compounds have helped to interpret their inhibitory activity against enzymes like urease. researchgate.net

Targeting Kinases: The binding affinity of copper complexes featuring an azabicyclo[3.2.1]octane moiety has been evaluated against the phosphoinositide 3-kinase gamma (PI3Kγ) receptor, a target in cancer therapy. researchgate.net

These theoretical models provide valuable hypotheses about binding modes that can be tested experimentally, guiding the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Behavior

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). imist.ma These models are built by analyzing a dataset of compounds with known activities or properties and can be used to predict the behavior of new, untested molecules. imist.ma

For azabicyclo[3.2.1]octane analogs, QSAR models have been successfully developed to predict their biological activities:

Anticholinergic Activity: A 3D-QSAR study on 8-azabicyclo[3.2.1]octane analogs acting as muscarinic receptor blockers yielded statistically robust models (CoMFA: q²=0.819, r²=0.991; CoMSIA: q²=0.810, r²=0.988), indicating high predictive ability. nih.gov

Enzyme Inhibition: A QSAR model was created to predict the IC₅₀ values of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). The model showed good correlation for both the training set (R²=0.79) and the test set (R²=0.78). eurekaselect.com

Antiproliferative Properties: A statistically significant 2D-QSAR model was developed to describe the antitumor properties of tropane-based compounds against the MCF7 breast cancer cell line. researchgate.net

QSPR models are similarly used to predict properties like boiling point, solubility, or thermodynamic parameters, which are crucial for drug development. nih.gov

Table 2: Examples of QSAR Models for Azabicyclo[3.2.1]octane Analogs

Biological ActivityCompound ClassModel TypeStatistical ValidationReference
Muscarinic receptor antagonism8-Azabicyclo[3.2.1]octane analogs3D-QSAR (CoMFA/CoMSIA)q² = 0.819, r² = 0.991 (CoMFA) nih.gov
NAAA InhibitionPyrazole azabicyclo[3.2.1]octane sulfonamidesGEP-QSARR² = 0.79 (training), R² = 0.78 (test) eurekaselect.com
Antitumor activity (MCF7)Tropane-based compounds2D-QSARStatistically significant model researchgate.net

Virtual Screening Approaches for Identification of Novel Azabicyclo[3.2.1]octane Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method significantly reduces the number of compounds that need to be synthesized and tested in the lab.

Virtual screening campaigns have utilized the azabicyclo[3.2.1]octane scaffold to identify novel ligands. These approaches can be either structure-based or ligand-based.

Structure-Based Virtual Screening: This involves docking large compound libraries into the 3D structure of a target protein. This approach was used to scan a library of compounds against the acetylcholinesterase receptor, which led to the identification of the 6-azabicyclo[3.2.1]octane ring as a promising core. chemrxiv.org

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, models can be built based on the structures of known active ligands. A multistage virtual screening protocol, including pharmacophore screening based on known CCR5 antagonists, was used to discover novel ligands for the CCR5 receptor, a target for anti-HIV and anti-cancer agents. acs.orgnih.gov This work also involved evaluating a 3-amino-8-azabicyclo[3.2.1]octane fragment as a potential replacement in a known antagonist. acs.orgnih.gov

These screening approaches have proven effective in prioritizing compounds for further investigation and have successfully identified novel bioactive molecules containing the azabicyclo[3.2.1]octane core. chemrxiv.orgacs.org

Future Directions and Emerging Research Opportunities in 1,5 Dimethyl 8 Azabicyclo 3.2.1 Octan 3 Ol Chemistry

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol and its derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and improve economic feasibility. Traditional multi-step syntheses are often plagued by harsh reaction conditions, stoichiometric reagents, and the generation of hazardous waste. nih.gov Emerging research focuses on overcoming these limitations through innovative catalytic strategies.

Key areas of development include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to building molecular complexity, minimizing the need for pre-functionalized starting materials.

Photocatalysis and Electrosynthesis: Utilizing light or electricity as reagents can drive reactions under mild conditions, reducing energy consumption and enabling novel transformations. cabbi.bio

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.

Use of Renewable Feedstocks: Investigating synthetic pathways that begin from biomass-derived starting materials, such as cyclohexenones, presents a sustainable alternative to fossil fuel-based precursors. nih.govresearchgate.net

One promising future direction is the development of one-pot chemoenzymatic cascades that combine chemical catalysis (e.g., photocatalysis) with enzymatic reactions to construct the bicyclic core with high efficiency and stereoselectivity. nih.govcabbi.bio

ApproachTraditional MethodsSustainable/Future Directions
CatalysisStoichiometric reagents (e.g., strong acids/bases, metal hydrides)Enantioselective copper-catalyzed carboamination, photocatalysis, biocatalysis nih.govnih.gov
Starting MaterialsPetroleum-derived precursorsBiomass-derived feedstocks (e.g., from 5-hydroxymethylfurfural) researchgate.net
ProcessBatch processing with multiple isolation stepsOne-pot cascade reactions, continuous flow synthesis nih.gov
Waste GenerationHigh volume of hazardous chemical wasteReduced waste, use of greener solvents, higher atom economy

Rational Design of Azabicyclo[3.2.1]octane-Based Chemical Probes for Biological Systems

The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane scaffold makes it an excellent foundation for the rational design of chemical probes. These tools are crucial for studying biological systems by selectively binding to and reporting on the activity of specific proteins or pathways. Future research on this compound will likely involve its functionalization to create sophisticated probes.

Types of potential chemical probes include:

Positron Emission Tomography (PET) Ligands: By incorporating a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18) into the structure, derivatives of this compound could be developed as PET tracers for imaging specific receptors or transporters in the central nervous system, such as those implicated in neurodegenerative diseases. nih.govnih.gov The scaffold has already been successfully used to develop radioligands for vasopressin V1a receptors and the mammalian target of rapamycin (mTOR). nih.govnih.gov

Photoaffinity Labels: These probes contain a photoreactive group (like an azide or diazirine) that, upon exposure to UV light, forms a covalent bond with the target protein. wikipedia.org This allows for the irreversible labeling and subsequent identification of binding partners. Derivatives of the azabicyclo[3.2.1]octane core have been developed as photoaffinity labels for dopamine (B1211576) and serotonin (B10506) transporters, as well as sigma-1 receptors. nih.govnih.gov

Fluorescent Probes: Attaching a fluorophore to the bicyclic scaffold would enable the visualization and tracking of target proteins within cells or tissues using fluorescence microscopy.

Probe TypeFunctionalityApplication Example for Azabicyclo[3.2.1]octane Scaffold
PET LigandsIncorporate a radionuclide (e.g., 11C, 18F) for non-invasive in vivo imaging.Imaging α7 nicotinic acetylcholine (B1216132) receptors or mTOR in the brain. nih.govmdpi.com
Photoaffinity LabelsContain a photoreactive group (e.g., azido) to form covalent bonds with target proteins upon UV irradiation for target identification. wikipedia.orgCovalently labeling dopamine transporters to map the binding site. nih.gov
Fluorescent ProbesConjugated to a fluorophore for visualization of biological targets via microscopy.Tracking receptor localization and trafficking in living cells.

Exploration of Novel Biological Targets and Pharmacological Modalities for Bicyclic Scaffolds

While the 8-azabicyclo[3.2.1]octane core is known to interact with targets like monoamine transporters and muscarinic receptors, significant opportunities exist to explore novel biological targets. scirp.org The unique conformational constraints of this scaffold may allow for high affinity and selectivity against challenging targets, such as protein-protein interactions (PPIs) and enzymes implicated in metabolic disorders. nih.gov

A particularly exciting frontier is the integration of bicyclic scaffolds into new pharmacological modalities. One such modality is the Bicycle® Toxin Conjugate (BTC) . BTCs are composed of a small, synthetically engineered bicyclic peptide linked to a potent cytotoxic payload. kuickresearch.comaacrjournals.org These conjugates combine the high target affinity and specificity of biologics with the pharmacokinetic advantages of small molecules. bicycletherapeutics.com

Key advantages of BTCs over larger antibody-drug conjugates (ADCs) include:

Deeper Tumor Penetration: Their low molecular weight (~4.5 kDa) allows them to penetrate solid tumors more effectively than large antibodies. aacrjournals.orgascopubs.org

Rapid Systemic Clearance: BTCs are cleared quickly from circulation, primarily via the kidneys, which may reduce off-target toxicity. bicycletherapeutics.combicycletherapeutics.com

Synthetic Manufacturing: The fully synthetic nature of BTCs allows for precise control over their structure and scalable manufacturing. kuickresearch.com

Derivatives of this compound could potentially serve as a core component or linker in the development of future BTCs or other advanced drug delivery systems. astrazeneca.com

FeatureBicycle® Toxin Conjugates (BTCs)Antibody-Drug Conjugates (ADCs)
Targeting MoietySmall bicyclic peptideLarge monoclonal antibody
Molecular Weight~4.5 kDa ascopubs.org~150 kDa
Tumor PenetrationDeep and rapid aacrjournals.orgOften limited, especially in dense tumors
Systemic ClearanceRapid, renal excretion bicycletherapeutics.combicycletherapeutics.comSlow, hepatic clearance
ManufacturingFully synthetic and scalable kuickresearch.comComplex biological production

Integration of Advanced Computational and Experimental Approaches for Ligand Discovery

The discovery of novel ligands based on the this compound scaffold will be significantly accelerated by the synergistic integration of computational and experimental techniques. This modern drug discovery paradigm moves away from traditional trial-and-error methods towards a more rational, predictive, and efficient workflow.

Computational methods play a crucial role in the initial stages of ligand discovery:

Molecular Docking: This technique predicts how a molecule like this compound and its virtual derivatives might bind to the three-dimensional structure of a biological target. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new designs. scirp.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and conformational changes.

These in silico predictions are then validated and refined through experimental approaches:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution structural data of the ligand bound to its target, which is then used to refine computational models and guide the next round of design.

This iterative cycle of computational design and experimental validation streamlines the optimization process, leading from initial hits to potent and selective lead compounds more efficiently.

TechniqueRole in Ligand DiscoveryExample Application
Molecular Docking (Computational)Predicts binding poses and affinities of virtual compounds. researchgate.netScreening a virtual library of this compound derivatives against Hsp90.
QSAR (Computational)Builds models to predict biological activity based on chemical structure. scirp.orgPredicting the anti-Parkinsonism activity of new azabicyclo[3.2.1]octane analogs. scirp.org
High-Throughput Screening (Experimental)Rapidly tests large compound libraries for biological activity.Identifying initial hits from a library of bicyclic compounds that inhibit a target enzyme.
X-ray Crystallography (Experimental)Determines the 3D structure of the ligand-protein complex.Visualizing how a lead compound binds to its target to guide further optimization.

Advances in Biocatalytic and Chemoenzymatic Synthesis of Complex Azabicyclo[3.2.1]octanes

Biocatalysis, the use of enzymes to perform chemical transformations, offers a powerful and sustainable approach for synthesizing complex molecules like this compound. Enzymes operate under mild conditions (aqueous solutions, ambient temperature, and neutral pH) and can exhibit exquisite levels of stereoselectivity, which is often difficult to achieve with traditional chemical methods. rsc.org

Future research will likely focus on chemoenzymatic strategies, which combine the best of chemical and enzymatic synthesis. For instance, a chemical reaction might be used to quickly assemble a key intermediate, which is then subjected to an enzymatic reaction to install a chiral center with high enantiomeric excess.

Key enzymatic transformations relevant to azabicyclo[3.2.1]octane synthesis include:

Transaminases: Can be used to introduce amino groups with high stereocontrol.

Reductases: Tropinone (B130398) reductases (TR-I and TR-II), for example, stereospecifically reduce the ketone group in the tropane (B1204802) scaffold to produce either the 3α-ol (tropine) or 3β-ol (pseudotropine) isomer. nih.gov This could be applied to control the stereochemistry of the hydroxyl group in this compound.

Ene Reductases (EREDs): In combination with photocatalysis, EREDs can facilitate novel C-H functionalization reactions to build the bicyclic core from simple precursors. nih.gov

Lipases: Can be used for the kinetic resolution of racemic mixtures of alcohols, allowing for the separation of enantiomers.

The discovery and engineering of new enzymes will expand the synthetic toolbox, enabling the efficient and environmentally friendly production of structurally diverse and stereochemically pure azabicyclo[3.2.1]octane derivatives. frontiersin.org

Enzyme ClassFunctionPotential Application in Synthesis
Tropinone Reductases (TR-I, TR-II)Stereospecific reduction of a ketone to an alcohol. nih.govControlling the endo/exo stereochemistry of the C3-hydroxyl group.
Ene Reductases (EREDs)Catalyzes C-H functionalization and cyclization. nih.govOne-pot synthesis of the 6-azabicyclo[3.2.1]octane core from acyclic precursors. nih.gov
Putrescine N-methyltransferase (PMT)Catalyzes the first committed step in tropane alkaloid biosynthesis. nih.govEngineering microbial hosts for the biotechnological production of the scaffold.
LipasesCatalyzes esterification/hydrolysis for kinetic resolution.Separating enantiomers of racemic this compound.

Development of Analytical Methods for In Vitro Metabolic Studies (Non-Human)

Before a compound can be considered for further development, its metabolic stability and profile must be understood. In vitro metabolic studies, typically using non-human systems like rat or mouse liver microsomes, are essential for early-stage assessment. The development of advanced analytical methods is crucial for accurately identifying and quantifying the metabolites of novel compounds such as this compound.

The primary analytical technique for these studies is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and specificity, allowing for the detection of low-level metabolites in complex biological matrices. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the elucidation of the elemental composition of unknown metabolites.

For a compound like this compound, common metabolic transformations that could be investigated include:

Phase I Reactions: Oxidation (e.g., N-demethylation, hydroxylation), hydrolysis. These are often mediated by cytochrome P450 (CYP) enzymes.

Phase II Reactions: Conjugation (e.g., glucuronidation, sulfation), where a polar group is attached to the molecule to facilitate excretion.

Future research will focus on developing more sensitive and high-throughput analytical platforms to accelerate metabolic profiling, enabling faster identification of metabolic liabilities and guiding the design of more stable drug candidates.

Metabolic ReactionDescriptionPotential Site on this compound
N-DemethylationRemoval of a methyl group from the nitrogen atom.Nitrogen at position 8.
HydroxylationAddition of a hydroxyl (-OH) group to an aliphatic or aromatic carbon.Alkyl carbons on the bicyclic ring or methyl groups.
OxidationConversion of the secondary alcohol to a ketone.Hydroxyl group at position 3.
GlucuronidationConjugation with glucuronic acid, a major Phase II pathway.Hydroxyl group at position 3.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 1,5-Dimethyl-8-azabicyclo[3.2.1]octan-3-ol, and how are they applied?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic framework and substituent positions. For example, the axial-equatorial proton splitting pattern in the bicyclic system helps distinguish stereochemistry. Mass spectrometry (EI-MS) with molecular ion peaks at m/z 141.2108 (C₈H₁₅NO) validates molecular weight . Infrared (IR) spectroscopy identifies the hydroxyl group (broad ~3200–3600 cm⁻¹ stretch) and tertiary amine (weak absorption ~2800 cm⁻¹).

Q. What synthetic routes are reported for this compound, and what are their limitations?

  • Methodology : A common route involves multi-step functional group interconversions starting from tropane alkaloids, including ester hydrolysis, amine oxidation, and O-acetylation . Challenges include low yields in stereoselective steps (e.g., retaining endo configuration) and purification difficulties due to polar byproducts. Alternative pathways using reductive amination or Grignard additions to bicyclic ketones are less documented but merit exploration .

Q. How does the endo vs. exo stereochemistry of the hydroxyl group affect physicochemical properties?

  • Methodology : Computational modeling (e.g., DFT calculations) predicts higher stability for the endo isomer due to intramolecular hydrogen bonding between the hydroxyl and amine groups. Experimentally, HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) can resolve enantiomers, with retention times correlating with polarity differences .

Advanced Research Questions

Q. How can contradictions in reported pharmacological activity of this compound derivatives be resolved?

  • Methodology : Systematic SAR studies are required to isolate variables such as stereochemistry, substituent position, and salt forms (e.g., hydrochloride vs. free base). For example, trospium chloride (a derivative) shows antimuscarinic activity, but conflicting data on CNS penetration may arise from blood-brain barrier permeability assays using divergent models (e.g., PAMPA vs. in vivo microdialysis) . Meta-analyses of published IC₅₀ values with standardized assay conditions (e.g., pH 7.4 buffer, 37°C) are recommended .

Q. What strategies optimize reaction yields for stereoselective synthesis of this compound analogs?

  • Methodology : Catalytic asymmetric methods, such as organocatalyzed aldol reactions or transition-metal-catalyzed hydrogenations, can enhance enantiomeric excess (ee). For example, Pd/C-mediated hydrogenation of a ketone precursor under high pressure (50 psi H₂) achieves >90% ee for the endo isomer . Solvent screening (e.g., THF vs. DMF) and temperature gradients (e.g., −20°C to RT) also mitigate side reactions like epimerization .

Q. How do structural modifications at the 3-OH position influence receptor binding kinetics?

  • Methodology : Radioligand displacement assays (e.g., using ³H-N-methylscopolamine for muscarinic receptors) quantify affinity changes. For instance, replacing the hydroxyl with a methoxy group reduces hydrogen-bonding capacity, lowering Kᵢ values by ~10-fold. Molecular docking (e.g., AutoDock Vina) visualizes interactions with receptor active sites, highlighting steric clashes or electrostatic mismatches .

Q. What analytical techniques resolve discrepancies in reported logP values for this compound?

  • Methodology : Experimental logP determination via shake-flask (water/octanol partitioning) often conflicts with computational predictions (e.g., XLogP3). Cross-validate using reversed-phase HPLC (C18 column, isocratic elution with methanol:buffer) and correlate retention factors with known standards. For polar derivatives, ion-pair chromatography (e.g., sodium dodecyl sulfate) improves accuracy .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Guidelines : Use NIOSH-approved respirators (P95 filters) during powder handling to prevent inhalation. Conduct reactions in fume hoods with negative pressure, and store samples in sealed containers under nitrogen to avoid hygroscopic degradation. Toxicity data gaps necessitate adherence to ALARA principles (As Low As Reasonably Achievable) for exposure .

Q. How can researchers validate purity of synthesized batches for pharmacological studies?

  • Protocol : Combine HPLC-UV (λ = 210 nm for amine detection) with charged aerosol detection (CAD) to quantify impurities <0.1%. NMR spiking experiments with authentic standards confirm identity, while elemental analysis (C, H, N) ensures stoichiometric consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.